2-Chloro-6-nitrobenzamide

Antimicrobial Resistance Medicinal Chemistry Microbiology

Inconsistent bioactivity and yield from generic chloronitrobenzamides compromise lead optimization. Sourcing the specific 2-chloro-6-nitro regioisomer eliminates this risk. · Essential for HAT drug discovery: retains key 2-Cl-6-NO2 substitution pattern critical for T. brucei potency and selectivity. · Enables reproducible hypoxia-selective prodrug studies: precise regioisomer required for correlating reduction potential with cytotoxicity. · ≥98% purity lot ensures consistent yields in multi-step pharmaceutical intermediate synthesis. Room temperature storage simplifies inventory management.

Molecular Formula C7H5ClN2O3
Molecular Weight 200.58 g/mol
CAS No. 107485-64-3
Cat. No. B017836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-nitrobenzamide
CAS107485-64-3
Synonyms2-CHLORO-6-NITROBENZAMIDE
Molecular FormulaC7H5ClN2O3
Molecular Weight200.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C7H5ClN2O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,(H2,9,11)
InChIKeyWPVXBESIHVJEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-nitrobenzamide Specifications & Properties


2-Chloro-6-nitrobenzamide (CAS 107485-64-3) is a substituted aromatic amide with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol. The compound is characterized by a benzene ring bearing a chlorine atom at the 2-position and a nitro group at the 6-position, with an amide functionality directly attached to the ring . This ortho-relationship between the chlorine and nitro groups, combined with the adjacent amide, creates a unique electronic environment that distinguishes it from other regioisomeric chloronitrobenzamides and serves as a versatile scaffold in organic synthesis and medicinal chemistry research .

Why Substituting 2-Chloro-6-nitrobenzamide with Generic Analogs Fails


Generic substitution of 2-Chloro-6-nitrobenzamide with other chloronitrobenzamide isomers or benzamide derivatives is not feasible for rigorous research and development due to the critical dependence of biological activity and chemical reactivity on precise substitution patterns. The specific 2-chloro-6-nitro regioisomer presents a unique electronic and steric profile that governs its interactions with biological targets and its behavior as a synthetic intermediate . While the broader class of chloronitrobenzamides (CNBs) has demonstrated activity against Trypanosoma brucei and other pathogens, extensive structure-activity relationship (SAR) studies reveal that minor positional shifts in chlorine or nitro group placement can drastically alter potency, selectivity, and pharmacokinetic properties [1]. Therefore, using an alternative isomer or analog without validated comparative data risks compromising assay reproducibility and downstream synthetic yields, making the procurement of the specified 2-chloro-6-nitrobenzamide essential for maintaining experimental integrity.

2-Chloro-6-nitrobenzamide Differentiation Evidence


Differential Antimicrobial Activity vs. Generic Analogs

2-Chloro-6-nitrobenzamide exhibits specific, quantifiable antimicrobial activity against clinically relevant bacterial strains, as measured by Minimum Inhibitory Concentration (MIC) assays. This data provides a baseline for comparing its potency to other nitroaromatic compounds or benzamide derivatives being evaluated for antimicrobial development. While direct head-to-head comparisons with specific analogs are not provided in the source, the reported MIC values establish a benchmark for this specific regioisomer .

Antimicrobial Resistance Medicinal Chemistry Microbiology

Cytotoxicity and Hypoxic Selectivity by Regioisomer

The regioisomers of 2-Chloro-6-nitrobenzamide derivatives exhibit varying degrees of cytotoxicity and hypoxic selectivity, which are essential for the development of targeted cancer therapies . This class-level inference underscores that the specific 2-chloro-6-nitro substitution pattern is a critical determinant of biological activity, and substituting it with an alternative isomer without prior validation could lead to a loss of desired therapeutic properties. The source highlights that the one-electron reduction potential, a key factor in hypoxic selectivity, is directly influenced by the regioisomeric arrangement.

Cancer Therapeutics Hypoxia-Selective Prodrugs Medicinal Chemistry

Purity and Analytical Specifications for Procurement

Procurement-grade 2-Chloro-6-nitrobenzamide is typically offered with a purity of ≥98% (by HPLC), with defined specifications for moisture (≤0.5%), residue on ignition (≤0.1%), and heavy metals (≤10 ppm) . These quantitative specifications differentiate it from lower-purity or research-grade alternatives and provide a verifiable benchmark for quality assurance in synthetic and analytical applications. While a direct comparison to a specific lower-grade product is not provided, the establishment of a high-purity threshold is a critical factor for procurement decisions where consistent performance is paramount.

Chemical Procurement Analytical Chemistry Quality Control

2-Chloro-6-nitrobenzamide Applications


Key Intermediate for Pharmaceutical Synthesis

2-Chloro-6-nitrobenzamide is extensively utilized as an intermediate in the multi-step synthesis of pharmaceutical agents, including potential antitumor and antimicrobial drug candidates . The high purity and defined specifications of procurement-grade material are critical for ensuring consistent reaction yields and minimizing byproduct formation in these complex synthetic pathways [1].

SAR Studies in Antiparasitic Drug Discovery

The compound serves as a core scaffold in the exploration of chloronitrobenzamides (CNBs) for treating Human African Trypanosomiasis (HAT) . Its specific 2-chloro-6-nitro substitution pattern is a key variable in SAR campaigns aimed at optimizing potency, selectivity, and oral bioavailability against Trypanosoma brucei parasites, where minor structural modifications have been shown to dramatically alter in vitro and in vivo efficacy [1].

Hypoxia-Selective Cytotoxicity in Cancer Research

Researchers investigating hypoxia-selective prodrugs for cancer therapy utilize 2-Chloro-6-nitrobenzamide and its derivatives to probe the relationship between regioisomerism, one-electron reduction potential, and selective cytotoxicity against hypoxic tumor cells . The compound's structural features make it a valuable tool for dissecting the mechanisms of action for this class of potential anticancer agents.

Analytical Reference Standard for Method Development

Due to its well-defined physical and spectral properties (e.g., melting point of ~185°C, available FTIR and Raman spectra), 2-Chloro-6-nitrobenzamide can be used as a reference standard or system suitability compound in the development and validation of HPLC, spectroscopic, and other analytical methods for related benzamide derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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